molecular formula C18H32N4O2 B2466110 N-(1-cyanocyclohexyl)-2-[4-(2-ethoxyethyl)piperazin-1-yl]-N-methylacetamide CAS No. 1311979-74-4

N-(1-cyanocyclohexyl)-2-[4-(2-ethoxyethyl)piperazin-1-yl]-N-methylacetamide

Katalognummer B2466110
CAS-Nummer: 1311979-74-4
Molekulargewicht: 336.48
InChI-Schlüssel: OTJMESBKPVRVMP-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Usually In Stock
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(1-cyanocyclohexyl)-2-[4-(2-ethoxyethyl)piperazin-1-yl]-N-methylacetamide is a synthetic compound that has gained attention in the scientific community due to its potential application in various fields of research. This compound is also known as CPP-115, and it is a derivative of the GABAergic neurotransmitter, γ-aminobutyric acid (GABA). The compound has been shown to have a positive effect on GABA metabolism, which has potential implications for the treatment of various neurological disorders.

Wirkmechanismus

The mechanism of action of N-(1-cyanocyclohexyl)-2-[4-(2-ethoxyethyl)piperazin-1-yl]-N-methylacetamide involves the inhibition of the enzyme, GABA transaminase (GABA-T). GABA-T is responsible for the metabolism of GABA, which is an inhibitory neurotransmitter in the brain. By inhibiting GABA-T, N-(1-cyanocyclohexyl)-2-[4-(2-ethoxyethyl)piperazin-1-yl]-N-methylacetamide increases the levels of GABA in the brain, which has a calming effect and can potentially reduce the symptoms of various neurological disorders.
Biochemical and Physiological Effects:
The biochemical and physiological effects of N-(1-cyanocyclohexyl)-2-[4-(2-ethoxyethyl)piperazin-1-yl]-N-methylacetamide are still being studied. However, initial studies have shown that the compound has a positive effect on GABA metabolism, which can potentially reduce the symptoms of various neurological disorders. The compound has also been shown to have a low toxicity profile, which makes it a promising candidate for further research.

Vorteile Und Einschränkungen Für Laborexperimente

The advantages of using N-(1-cyanocyclohexyl)-2-[4-(2-ethoxyethyl)piperazin-1-yl]-N-methylacetamide in lab experiments include its potential to increase the levels of GABA in the brain, which can have a calming effect and potentially reduce the symptoms of various neurological disorders. The compound also has a low toxicity profile, which makes it a promising candidate for further research.
The limitations of using N-(1-cyanocyclohexyl)-2-[4-(2-ethoxyethyl)piperazin-1-yl]-N-methylacetamide in lab experiments include the fact that its mechanism of action is still being studied, and its long-term effects are not yet fully understood. The compound also requires further research to determine its efficacy and safety in treating various neurological disorders.

Zukünftige Richtungen

There are several future directions for research on N-(1-cyanocyclohexyl)-2-[4-(2-ethoxyethyl)piperazin-1-yl]-N-methylacetamide. These include:
1. Further studies to understand the mechanism of action of the compound and its long-term effects.
2. Clinical trials to determine the efficacy and safety of the compound in treating various neurological disorders.
3. Studies to determine the optimal dosage and administration of the compound.
4. Research to explore the potential of the compound in treating other conditions, such as addiction and chronic pain.
5. Studies to determine the potential of the compound in combination with other drugs for the treatment of neurological disorders.
In conclusion, N-(1-cyanocyclohexyl)-2-[4-(2-ethoxyethyl)piperazin-1-yl]-N-methylacetamide is a synthetic compound that has potential applications in various fields of research, including neuroscience, pharmacology, and medicinal chemistry. The compound has been shown to have a positive effect on GABA metabolism, which has potential implications for the treatment of various neurological disorders. Further research is needed to fully understand the mechanism of action of the compound and its long-term effects. Clinical trials are needed to determine the efficacy and safety of the compound in treating various neurological disorders.

Synthesemethoden

The synthesis of N-(1-cyanocyclohexyl)-2-[4-(2-ethoxyethyl)piperazin-1-yl]-N-methylacetamide involves several steps. The first step involves the reaction of 1-cyanocyclohexane with sodium hydroxide to form the corresponding sodium salt. The sodium salt is then reacted with N-methyl-N-(2-chloroethyl)acetamide to form the intermediate compound, which is then reacted with 4-(2-ethoxyethyl)piperazine to form the final product, N-(1-cyanocyclohexyl)-2-[4-(2-ethoxyethyl)piperazin-1-yl]-N-methylacetamide.

Wissenschaftliche Forschungsanwendungen

N-(1-cyanocyclohexyl)-2-[4-(2-ethoxyethyl)piperazin-1-yl]-N-methylacetamide has potential applications in various fields of research, including neuroscience, pharmacology, and medicinal chemistry. The compound has been shown to have a positive effect on GABA metabolism, which has potential implications for the treatment of various neurological disorders, including epilepsy, anxiety, and depression.

Eigenschaften

IUPAC Name

N-(1-cyanocyclohexyl)-2-[4-(2-ethoxyethyl)piperazin-1-yl]-N-methylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H32N4O2/c1-3-24-14-13-21-9-11-22(12-10-21)15-17(23)20(2)18(16-19)7-5-4-6-8-18/h3-15H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OTJMESBKPVRVMP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOCCN1CCN(CC1)CC(=O)N(C)C2(CCCCC2)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H32N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(1-cyanocyclohexyl)-2-[4-(2-ethoxyethyl)piperazin-1-yl]-N-methylacetamide

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.